Zilpaterol-13C3
Description
Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies
Stable isotope-labeled compounds, which utilize non-radioactive isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are fundamental to a wide range of advanced research methodologies. creative-proteomics.comsymeres.com Their non-radioactive nature makes them safe for a variety of studies, including those involving long-term tracking and metabolic investigations in living organisms. studysmarter.co.ukmetsol.com These labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and the elucidation of complex biochemical pathways. symeres.commusechem.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of substances. ontosight.ai The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the substance being measured), often called a "spike," to a sample. ontosight.aiwikipedia.org This mixture is then analyzed using mass spectrometry, which separates ions based on their mass-to-charge ratio. ontosight.ai By measuring the ratio of the naturally occurring analyte to the labeled spike, scientists can accurately calculate the concentration of the analyte in the original sample. ontosight.airsc.org
IDMS is widely applied in various fields due to its high precision and sensitivity. ontosight.aibenthamdirect.com Its applications include:
Clinical Chemistry: Quantifying biomarkers, hormones, and drug metabolites in biological fluids. benthamdirect.com
Environmental Science: Measuring pollutants like heavy metals and pesticides in soil, water, and air. musechem.comontosight.ai
Food Science: Ensuring the safety and quality of food by detecting contaminants and verifying nutritional content.
Geochronology: Dating geological samples. metwarebio.com
Reference Material Certification: Establishing the certified values of chemical standards. wikipedia.org
Labeled internal standards are essential for accurate and reliable quantitative analysis, particularly in chromatography and mass spectrometry. musechem.commonadlabtech.com An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks. monadlabtech.com When a stable isotope-labeled version of the analyte is used as the internal standard, it offers significant advantages. scioninstruments.com
Because the labeled internal standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, extraction, and analysis. scioninstruments.com This includes compensating for:
Matrix Effects: Interference from other components in the sample that can suppress or enhance the analyte's signal. musechem.com
Sample Loss: Inevitable losses that can occur during multi-step sample preparation procedures. pharmiweb.com
Instrumental Variability: Fluctuations in instrument performance over time. scioninstruments.com
By normalizing the analyte's response to the internal standard's response, researchers can achieve highly accurate and precise measurements, which is crucial for method validation and quality control. musechem.commonadlabtech.com
Properties
Molecular Formula |
C₁₁¹³C₃H₁₉N₃O₂ |
|---|---|
Molecular Weight |
264.3 |
Synonyms |
(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one-13C3; RU-42173-13C3 |
Origin of Product |
United States |
Synthesis and Characterization of Zilpaterol 13c3
Isotopic Labeling Strategies for Zilpaterol-13C3
The synthesis of this compound involves the strategic incorporation of three ¹³C atoms into the isopropyl group of the Zilpaterol (B38607) molecule. This specific labeling is crucial for its function as an internal standard in analytical testing.
Design Considerations for ¹³C Labeling
The primary goal of isotopic labeling is to create a compound that is chemically identical to the analyte (the substance being measured) but has a different mass. This mass difference allows the labeled standard to be distinguished from the unlabeled analyte in a mass spectrometer. washington.edu
Key design considerations for this compound include:
Stability of the Label: The ¹³C isotopes are incorporated into the isopropyl group, a stable part of the molecule that is not expected to undergo metabolic cleavage. fao.org This ensures that the label is not lost during sample preparation or analysis.
Mass Shift: The introduction of three ¹³C atoms results in a mass increase of three daltons compared to the unlabeled Zilpaterol. This provides a clear and distinct mass shift, preventing spectral overlap with the natural isotopes of the unlabeled compound.
No Isotope Exchange: The carbon-carbon and carbon-hydrogen bonds in the isopropyl group are covalent and not susceptible to exchange with unlabeled atoms from the sample matrix or solvents, ensuring the isotopic integrity of the standard. axios-research.com
Precursor Selection and Reaction Pathways for ¹³C Incorporation
The synthesis of this compound typically involves modifying the standard synthesis pathway of Zilpaterol to introduce the ¹³C label at a specific step. A common approach involves using a ¹³C-labeled precursor for the isopropyl group.
A plausible synthetic route, based on general knowledge of organic synthesis and known pathways for similar compounds, could involve the following key steps:
Preparation of a Labeled Precursor: The synthesis would likely start with a commercially available ¹³C-labeled acetone (B3395972) or isopropyl alcohol, where the three carbon atoms are ¹³C.
Introduction of the Labeled Group: This labeled precursor would then be used in a reaction to attach the ¹³C-isopropyl group to the Zilpaterol backbone. A common method for this is reductive amination.
Completion of the Synthesis: The remainder of the Zilpaterol molecule can be constructed using established synthetic methods, such as those involving the cyclization of a butanoic acid side chain. google.com
Spectroscopic and Chromatographic Characterization of this compound
Following synthesis, rigorous characterization is necessary to confirm the identity, purity, and isotopic enrichment of this compound. This is typically achieved using a combination of spectroscopic and chromatographic techniques.
Confirmation of Isotopic Enrichment and Purity
The isotopic enrichment and purity of this compound are critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are key techniques for this confirmation.
HPLC: This technique is used to determine the chemical purity of the compound. For instance, some suppliers indicate a purity of 95% or higher by HPLC.
Mass Spectrometry (MS): MS is used to confirm the mass of the labeled molecule and to determine the degree of isotopic enrichment. By comparing the mass spectrum of the labeled compound with that of the unlabeled standard, the incorporation of the three ¹³C atoms can be verified. almacgroup.comnih.gov The isotopic enrichment is often specified to be at least 98%. scientificlabs.co.uk
Elucidation of Labeled Compound Structure and Isotopic Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) are powerful tools for elucidating the precise structure of the labeled compound and confirming the location of the ¹³C labels.
Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the molecule and analyzing the masses of the resulting fragments. By comparing the fragmentation pattern of this compound with that of unlabeled Zilpaterol, the location of the isotopic label can be confirmed. nih.gov
Production and Quality Control of this compound as a Certified Reference Material
This compound is often produced and sold as a Certified Reference Material (CRM). alfa-chemistry.comsigmaaldrich.comauftragssynthese.com CRMs are produced under stringent quality control measures to ensure their accuracy and reliability for use in analytical laboratories.
The production of this compound as a CRM involves a comprehensive quality management system, often adhering to standards such as ISO 17034 and ISO 9001. hpc-standards.comoreas.com
Key aspects of the quality control process for this compound as a CRM include:
Comprehensive Characterization: The material undergoes thorough characterization using multiple analytical techniques to establish its identity, purity, and isotopic enrichment.
Certificate of Analysis (CoA): Each batch of the CRM is accompanied by a detailed Certificate of Analysis. fishersci.co.ukmicromeritics.com This document provides information on the certified property values (e.g., purity, isotopic enrichment), their uncertainties, and traceability to national or international standards. micromeritics.com
Homogeneity and Stability Testing: The manufacturer must ensure that the CRM is homogeneous throughout the batch and that it remains stable over its shelf life under specified storage conditions. oreas.com
Interactive Data Table: Specifications of this compound
| Property | Typical Value/Specification | Source(s) |
| Chemical Formula | ¹³C₃C₁₁H₁₉N₃O₂ · HCl | sigmaaldrich.comnacchemical.commendelchemicals.com |
| Molecular Weight | 300.76 g/mol | sigmaaldrich.comnacchemical.commendelchemicals.com |
| CAS Number | 1613439-55-6 | sigmaaldrich.comnacchemical.com |
| Chemical Purity (by HPLC) | ≥95% to ≥98% | scientificlabs.co.ukhoneywell.com |
| Isotopic Enrichment | ≥98% atom ¹³C | scientificlabs.co.uk |
| Appearance | White to pale yellow solid | fao.org |
| Solubility | Soluble in water, DMSO, Methanol | fao.org |
| Storage Temperature | -20°C |
Standardization and Certification Processes
The utility of this compound as a reference material is fundamentally dependent on its rigorous standardization and certification. These processes ensure its identity, purity, and concentration are accurately determined and documented, providing end-users with the confidence required for analytical applications. Producers of reference materials, including those for this compound, often operate under internationally recognized quality management systems such as ISO 9001 and, more specifically for reference material producers, ISO 17034. auftragssynthese.comvwr.comhpc-standards.comcato-chem.com
The certification process for a reference material like this compound involves a comprehensive characterization of the substance. This is not limited to a single analytical technique but employs a battery of methods to establish the material's properties. A Certificate of Analysis (CoA) is a key output of this process, which accompanies the reference material upon distribution. vwr.com This document provides crucial information, including the certified property value (e.g., purity or concentration), its associated uncertainty, and the methods used for characterization.
According to guidelines from standards bodies like the International Organization for Standardization (ISO), the certification process includes:
Identity Confirmation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of this compound and the correct placement of the isotopic labels.
Purity Assessment: The chemical and isotopic purity of the material is determined. This involves quantitative techniques like High-Performance Liquid Chromatography (HPLC), often with multiple detection methods (e.g., UV, MS), to separate and quantify impurities.
Value Assignment: The certified value, such as the purity as a mass fraction, is assigned based on the results from one or more analytical methods. For certified reference materials (CRMs), this value must be traceable to national or international standards. european-accreditation.org
Uncertainty Calculation: A critical component of certification is the estimation of the measurement uncertainty associated with the certified value, which is calculated according to established statistical procedures, such as those outlined in ISO Guide 35. european-accreditation.org
The European Pharmacopoeia (Ph. Eur.) also establishes strict quality standards for reference materials used in pharmaceutical analysis, ensuring they are suitable for their intended use as prescribed in official monographs. wikipedia.orgedqm.eulgcstandards.com While a specific monograph for this compound may not exist, the principles of establishing a Ph. Eur. reference standard—involving collaborative studies and rigorous testing—inform the general approach to certifying such materials.
Assessment of Stability and Homogeneity of Reference Standards
For a reference standard to be reliable throughout its shelf life, its stability and homogeneity must be thoroughly assessed and ensured. These assessments are integral to the certification process and are mandated by standards such as ISO Guide 35 and ISO 17034. european-accreditation.org
Table 1: Representative Homogeneity Assessment Data for a Reference Standard
| Parameter Assessed | Number of Units Tested | Analytical Method | Between-Unit Variation (RSD %) | Within-Unit Variation (RSD %) | Result |
| Purity | 15 | LC-MS/MS | 0.8% | 0.3% | Acceptably Homogeneous |
This table is for illustrative purposes and does not represent actual data for this compound.
Stability Assessment: Stability studies are performed to determine the shelf life of the reference standard and to establish appropriate storage and transport conditions. These studies monitor the properties of the material over time to detect any degradation.
The stability assessment program for a reference standard like this compound typically includes:
Long-Term Stability Studies: Samples are stored at the recommended temperature (e.g., 2-8°C or -20°C) and tested at regular intervals over an extended period. asean.org
Accelerated Stability Studies (Short-Term): To predict long-term stability and evaluate the impact of short-term excursions from the recommended storage conditions (e.g., during shipping), samples are stored at elevated temperatures for a shorter period. europa.eu
The properties monitored during stability studies are those that are critical to the material's function, such as purity and the concentration of the main component and its degradation products. asean.org The data from these studies are used to establish a re-test date or expiry date for the batch. A system is implemented to continuously monitor the fitness-for-use of the reference standards throughout their lifecycle.
Table 2: Representative Long-Term Stability Data for a Reference Standard
| Time Point | Storage Condition | Purity (%) | Appearance | Conclusion |
| Initial | 2-8°C | 99.5 | White Powder | Conforms to Specification |
| 6 Months | 2-8°C | 99.4 | White Powder | No Significant Change |
| 12 Months | 2-8°C | 99.5 | White Powder | No Significant Change |
| 24 Months | 2-8°C | 99.3 | White Powder | No Significant Change |
This table is for illustrative purposes and does not represent actual data for this compound.
Analytical Methodologies Utilizing Zilpaterol 13c3
Development of Advanced Mass Spectrometry-Based Methods
The primary analytical approach for zilpaterol (B38607) analysis is mass spectrometry (MS), often coupled with a chromatographic separation technique. The development of these methods has been driven by the need for high sensitivity and specificity to detect minute residue levels in complex biological samples. Zilpaterol-13C3 is integral to the validation and routine application of these sophisticated methods, ensuring they meet stringent regulatory requirements.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmatory analysis of zilpaterol. tandfonline.com This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The use of this compound as an internal standard is a cornerstone of reliable LC-MS/MS assays. vliz.be
Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification. Researchers have optimized various parameters to achieve good separation of zilpaterol and its 13C3-labeled internal standard from endogenous matrix components.
Key chromatographic parameters that are typically optimized include:
Column Chemistry: Reversed-phase columns, such as C18, are commonly employed. vliz.be For instance, a study utilized a ZORBAX type column, which provided the best separation of zilpaterol from matrix components. tandfonline.com Another method used an Inertsil ODS-4 column. researchgate.net
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous component (often containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. vliz.beresearchgate.net A typical gradient elution starts with a higher aqueous phase concentration and gradually increases the organic phase to elute the analytes. vliz.be
Flow Rate and Column Temperature: These parameters are adjusted to optimize peak shape and analysis time. A flow rate of 0.2 mL/min and a column temperature of 40°C have been reported in a method for analyzing beta-agonists. vliz.be
An example of an optimized chromatographic method is presented in the table below.
| Parameter | Condition |
| Chromatography System | Agilent Technologies 1260 Infinity |
| Column | X-Terra C18, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | 10mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | Started at 93% A, programmed to 20% A over 16 min |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 25 µL |
| Data from a study on the analysis of beta-agonists in chicken samples. vliz.be |
Tandem mass spectrometry (MS/MS) provides the high degree of specificity and sensitivity required for trace-level residue analysis. The instrument is typically operated in the positive electrospray ionization (ESI+) mode and utilizes multiple reaction monitoring (MRM) for quantification. vliz.be In MRM, a specific precursor ion of the analyte is selected and fragmented, and one or more of the resulting product ions are monitored.
For zilpaterol, the protonated molecule [M+H]+ is selected as the precursor ion. The choice of product ions is based on achieving the most intense and specific signals. The use of this compound allows for a parallel MRM transition to be monitored, providing a reference for accurate quantification.
The table below details typical MS/MS parameters for the analysis of zilpaterol and its labeled internal standard.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zilpaterol | 11.2 | 262 | 244 | 12 |
| Zilpaterol | 11.2 | 262 | 202 | 21 |
| This compound | 11.2 | 265 | 247 | 12 |
| Data from the EuroResidue IX conference proceedings. vliz.be |
The use of this compound as an internal standard is critical for compensating for variations that can occur during sample preparation and analysis. nih.gov Because it is added to the sample at the beginning of the analytical process, it experiences the same potential losses during extraction, cleanup, and the same variations in ionization efficiency in the mass spectrometer's ion source as the unlabeled zilpaterol. By measuring the ratio of the response of the native analyte to the response of the stable isotope-labeled internal standard, accurate and precise quantification can be achieved, even in the presence of significant matrix effects. researchgate.net
High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole-Orbitrap mass spectrometry (Q-Orbitrap), offers an alternative and often complementary approach to tandem quadrupole MS/MS. tandfonline.comresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability provides a very high degree of confidence in the identification of the analyte.
In the context of zilpaterol analysis, an LC-Q-Orbitrap HRMS method was developed and validated for its identification and quantification in various bovine tissues. tandfonline.com This method demonstrated excellent performance, with decision limits (CCα) and detection capabilities (CCβ) in the low µg/kg range. researchgate.net this compound is equally valuable in HRMS methods, serving the same crucial role as an internal standard for accurate quantification.
While LC-MS/MS remains the predominant technique, research into emerging mass spectrometry methods aims to provide faster screening and analysis with minimal sample preparation. Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Atmospheric Solid Analysis Probe (ASAP) mass spectrometry, have shown potential for the rapid screening of zilpaterol in samples like urine and tissues. acs.org
One study demonstrated that ASAP-MS and a modified DESI-MS could provide semi-quantitative analysis of zilpaterol in sheep tissues and urine, with results validated by a traditional LC-MS/MS method. acs.org These techniques can analyze samples in under an hour, showcasing their potential for high-throughput screening applications. acs.org Although still emerging, the principles of using an internal standard like this compound would be applicable to enhance the quantitative accuracy of these rapid methods.
Tandem Mass Spectrometry Parameters for Specificity and Sensitivity
High-Resolution Mass Spectrometry (HRMS) Applications
Method Validation Protocols for this compound-Based Assays
Method validation is a documented process that establishes the performance characteristics and limitations of an analytical procedure, ensuring it is suitable for its intended purpose. particle.dkresearchgate.net For assays employing this compound, validation protocols are designed to demonstrate that the method is accurate, specific, precise, and robust for quantifying Zilpaterol in various biological samples. researchgate.netresearchgate.net These protocols are essential for regulatory compliance and for generating reliable data in areas such as food safety monitoring and veterinary drug residue analysis. particle.dkgmpua.com
The validation of an analytical method comprehensively assesses its accuracy, precision, and linearity to ensure the reliability of quantitative data. europa.eu
Accuracy refers to the closeness of agreement between a measured value and an accepted reference or true value. iajps.comelementlabsolutions.com It is typically evaluated by analyzing samples spiked with a known concentration of the analyte and is often expressed as a percentage recovery. researchgate.netiajps.com For assays of drug substances, mean recoveries are expected to be within 100 ± 2%. gmpua.com A study on Zilpaterol in bovine tissues demonstrated mean recoveries ranging from 71% to 99% across different matrices. nih.gov
Precision measures the degree of scatter or agreement between a series of measurements of the same homogeneous sample under prescribed conditions. europa.euiajps.comelementlabsolutions.com It is usually examined at three levels:
Repeatability (Intra-assay precision): Variation observed when the analysis is performed by one analyst on one instrument over a short period.
Intermediate Precision: Variation within a laboratory, considering different days, analysts, or equipment. chromatographyonline.com
Reproducibility: Variation between different laboratories. researchgate.net Precision is often expressed as the relative standard deviation (RSD). For assays, an instrument precision RSD of ≤ 1% and an intra-assay precision of ≤ 2% are typical criteria. gmpua.com
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. iajps.com This is confirmed by analyzing a series of dilutions of a standard solution. iajps.com The relationship is typically evaluated by linear regression, with a coefficient of determination (R²) of ≥ 0.997 being a common acceptance criterion. iajps.com An analytical method for Zilpaterol demonstrated excellent linearity with an R² value greater than 0.9996. nih.gov
The following table summarizes validation data from a study quantifying Zilpaterol using a stable isotope-labeled internal standard.
| Parameter | Matrix | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (Mean Recovery) | Bovine Liver | 71% - 99% nih.gov | Typically 80% - 120% |
| Accuracy (Mean Recovery) | Bovine Meat | 71% - 99% nih.gov | Typically 80% - 120% |
| Linearity (R²) | Calibration Standards | > 0.9996 nih.gov | ≥ 0.997 iajps.com |
| Precision (RSD) | Various | Not explicitly stated in nih.gov | Typically ≤ 15% |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. cawood.co.uk
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision, under the stated experimental conditions. chromatographyonline.comcawood.co.uk It establishes the presence of the analyte with a defined level of certainty. cawood.co.uk A common approach for determining the LOD is to measure the signal-to-noise ratio (S/N), where a ratio of 3:1 is typically considered acceptable. chromatographyonline.com
The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.comnavy.mil It is the concentration at which the method can reliably distinguish between two different values. cawood.co.uk The LOQ is often established at an S/N ratio of 10:1 or as 10 times the standard deviation of blank measurements. chromatographyonline.comcawood.co.uk Results that fall between the LOD and LOQ are generally reported as "detected" but are considered estimated values. cawood.co.uknavy.mil
The determination of these limits is a critical part of method validation, as they define the method's sensitivity and its applicability for analyzing samples with very low analyte concentrations.
The table below presents LOD and LOQ values for Zilpaterol in various bovine tissues from a validated analytical method.
| Matrix | LOD (µg/kg) nih.gov | LOQ (µg/kg) nih.gov |
|---|---|---|
| Bovine Liver | 0.015 - 0.061 | 0.025 - 0.091 |
| Bovine Meat | 0.015 - 0.061 | 0.025 - 0.091 |
| Bovine Heart | 0.015 - 0.061 | 0.025 - 0.091 |
| Bovine Kidney | 0.015 - 0.061 | 0.025 - 0.091 |
In analytical chemistry, particularly in LC-MS/MS, the matrix effect refers to the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix. nih.gov These effects can manifest as ion suppression (a loss in signal response) or ion enhancement (an increase in signal response), both of which can significantly compromise the accuracy, precision, and sensitivity of a method. Biological samples such as plasma, tissue, and urine are complex and are common sources of matrix effects. rsc.org
The assessment of matrix effects is a mandatory part of method validation for bioanalytical assays. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for matrix effects. nih.gov Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences nearly the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification. rsc.org
Strategies to minimize matrix effects during method development include:
Effective Sample Clean-up: Procedures like solid-phase extraction are employed to remove interfering substances, such as phospholipids, from the matrix before analysis. fishersci.finih.gov
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components. nih.gov
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby mitigating their impact on analyte ionization. researchgate.net
Robustness and ruggedness are parameters that evaluate the reliability and reproducibility of an analytical method under various conditions. researchgate.net
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. europa.euchromatographyonline.com These variations are chosen to reflect the types of fluctuations that might occur during routine use, such as minor changes in mobile phase composition, pH, column temperature, or flow rate. chromatographyonline.comscribd.com Robustness testing provides an indication of the method's reliability during normal usage and helps establish system suitability parameters to ensure the ongoing validity of the method. chromatographyonline.com
Ruggedness , a term now often encompassed within "intermediate precision" by guidelines like the ICH, evaluates the reproducibility of test results under a variety of normal test conditions. europa.euchromatographyonline.com This can include analysis by different analysts, on different instruments, in different laboratories, or at different times. researchgate.net The goal is to demonstrate that the method can be reliably transferred and performed by different users and in different environments without significant deviations in the results. researchgate.netscribd.com
Both robustness and ruggedness are crucial for ensuring that a validated analytical method can be consistently applied over its lifecycle, producing reliable results across different operational settings. scribd.com
Assessment of Matrix Effects and Interferences
Sample Preparation Techniques for Various Biological Matrices
Sample preparation is a critical step in the analysis of analytes in complex biological matrices like tissue, urine, or plasma. sepscience.com The primary goals are to extract the target analyte from the sample, remove interfering substances that could affect the analysis, and concentrate the analyte to a level suitable for detection by the analytical instrument. nih.govsepscience.com
Solid Phase Extraction (SPE) is a widely used and effective sample preparation technique for isolating and concentrating analytes from complex biological samples. sepscience.comnih.gov It is favored for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, leading to improved sensitivity and reproducibility. fishersci.fi
The SPE process generally involves the following steps:
Conditioning: The SPE sorbent (the solid phase) is conditioned with solvents to activate it for sample binding.
Loading: The pre-treated sample (e.g., homogenized and hydrolyzed tissue) is passed through the SPE cartridge. The analyte of interest adsorbs to the sorbent.
Washing: The cartridge is washed with one or more solvents to remove weakly bound interferences from the matrix while the analyte of interest remains bound.
Elution: A different solvent (the elution solvent) is passed through the cartridge to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. nih.gov
In the analysis of β-agonists like Zilpaterol in animal tissues (e.g., liver, muscle), a common procedure involves enzymatic hydrolysis of the homogenized sample to release conjugated forms of the analyte, followed by purification and concentration using SPE. nih.gov This approach effectively removes many interfering components, such as fats and proteins, which is crucial for sensitive and reliable LC-MS/MS analysis. fishersci.finih.gov
Considerations for Different Animal Tissue and Fluid Types
The use of this compound as an internal standard is critical for achieving accurate and reliable quantification of zilpaterol across a diverse range of biological matrices. The physical and chemical properties of each tissue and fluid type necessitate specific considerations in the analytical methodology to account for variations in sample preparation, extraction efficiency, and potential matrix effects. These matrix-specific adaptations are essential for the development of robust and validated analytical methods.
Muscle Tissue: Muscle is a primary tissue of interest for monitoring zilpaterol residues. Analytical methods for muscle tissue often involve an initial homogenization step followed by liquid extraction. lcms.cz A common approach utilizes an acidic acetonitrile solution to extract both the analyte and the this compound internal standard. lcms.cz This is often followed by a dispersive solid-phase extraction (dSPE) clean-up to remove interfering substances before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz The recovery of zilpaterol from muscle tissue has been reported to be high, with some methods achieving rates between 94.1% and 120.0%. nih.gov The limit of quantification (LOQ) for zilpaterol in muscle has been established at levels as low as 0.2 µg/kg. nih.govresearchgate.net
Liver: The liver is a key organ in the metabolism of xenobiotics, and as such, it can accumulate higher concentrations of drug residues compared to muscle tissue. fao.org The extraction of zilpaterol from the liver often requires more rigorous clean-up procedures to remove the high content of fats and other endogenous compounds that can interfere with the analysis. iaea.org Methods may include an enzymatic hydrolysis step, often with β-glucuronidase/arylsulfatase, to release conjugated forms of zilpaterol. researchgate.net Solid-phase extraction (SPE) is a common technique for sample clean-up in liver matrix analysis. Despite the complexity of the matrix, validated methods have demonstrated good recovery, with some studies reporting averages of 97% or greater. The decision limit (CCα) and detection capability (CCβ) for zilpaterol in bovine liver have been reported in the ranges of 0.11–0.12 μg/kg and 0.13–0.15 μg/kg, respectively. researchgate.net
Urine: Urine is a valuable matrix for non-invasive monitoring of zilpaterol exposure. Due to its less complex nature compared to tissues, sample preparation for urine can be simpler. science.gov In some cases, a "dilute-and-shoot" approach may be sufficient, where the urine sample is simply diluted before injection into the LC-MS/MS system. science.gov However, to achieve lower detection limits, an extraction and concentration step is often employed. researchgate.net The use of this compound is particularly important in urine analysis to compensate for variations in urine concentration and matrix effects. nih.gov Studies have shown that urinary zilpaterol concentrations can be effectively measured using LC-MS/MS with an internal standard, yielding results that correlate well with other analytical techniques like ELISA. nih.gov
Other Tissues and Fluids: The analysis of zilpaterol using this compound has also been extended to other biological matrices.
Kidney: Similar to the liver, the kidney is an organ of excretion and can contain significant residue levels. fao.org Analytical methods for kidney tissue often mirror those used for the liver, involving extraction and clean-up to ensure accurate quantification.
Hair: Hair analysis offers a longer detection window for zilpaterol exposure compared to urine or blood. Methods have been developed and validated for the detection and confirmation of zilpaterol in equine hair using liquid chromatography-mass spectrometry, with this compound used as the internal standard. researchgate.net
Plasma: Plasma samples are useful for pharmacokinetic studies. Analysis in plasma typically involves protein precipitation followed by SPE or liquid-liquid extraction to isolate the analyte and internal standard. sigmaaldrich.com
The choice of extraction and clean-up procedure is paramount and must be tailored to the specific matrix to minimize matrix effects and ensure the highest possible recovery and reproducibility. The consistent use of this compound across these varied sample types allows for the necessary correction of any analyte loss during sample processing and compensates for ionization suppression or enhancement in the mass spectrometer, thereby ensuring the accuracy of the final quantitative result.
Table of Research Findings on Zilpaterol Analysis using Isotopic Internal Standards
Table of Compound Names
Metabolic Tracing and Pharmacokinetic Research in Animal Models
Application of Zilpaterol-13C3 in Metabolism Studies
Metabolism studies are designed to understand how a compound is chemically altered by a living organism. In the context of veterinary drugs, these studies are crucial for identifying the nature and quantity of residues in edible tissues. The application of this compound is pivotal for the quantitative aspects of this research, complementing the qualitative discovery work done with radiolabeled tracers.
Research in livestock species such as cattle has elucidated the primary metabolic pathways for Zilpaterol (B38607). Studies using radiolabeled Zilpaterol ([14C]Zilpaterol) have shown that the compound undergoes several key biotransformations. fao.orgfda.gov The main metabolic reactions involve N-deisopropylation and hydroxylation of the aromatic ring. fda.govfao.org Another metabolite identified in cattle urine, albeit in small quantities, is N-acetylated deisopropyl-zilpaterol. fao.org
A notable finding is that, unlike many other β-agonists, Zilpaterol does not undergo extensive conjugation with glucuronic acid or sulfate, which are common phase II metabolic pathways. fao.org The resulting metabolites, along with the unchanged parent compound, are then eliminated from the body. While radiolabeling identifies these pathways, the use of this compound in quantitative assays allows researchers to determine the prevalence of each pathway, providing a complete picture of the metabolic fate.
Proposed Metabolic Pathway for Zilpaterol in Livestock:
Parent Compound: Zilpaterol
Pathway 1 (Major): N-deisopropylation → Deisopropyl-zilpaterol fao.org
Pathway 2 (Major): Aromatic Hydroxylation → Hydroxy-zilpaterol fao.orgfao.org
Pathway 3 (Minor): N-acetylation (of deisopropyl-zilpaterol) → N-acetylated deisopropyl-zilpaterol fao.org
The identification of metabolites is typically achieved through techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection, followed by structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). fao.orgfda.gov
Once metabolites are identified, their precise quantification in various biological matrices (e.g., urine, feces, liver, muscle) is essential. This is where this compound plays a crucial role. alfa-chemistry.com In quantitative LC-MS/MS methods, a known amount of this compound is added to a sample as an internal standard. Because it is chemically identical to the analyte (Zilpaterol) but has a different mass, it co-elutes and experiences the same ionization effects and potential losses during sample preparation. By comparing the mass spectrometer's signal from the analyte to that of the internal standard, highly accurate and precise quantification is achieved. nih.gov
The major metabolites identified across species are deisopropyl-zilpaterol and hydroxy-zilpaterol. fao.orgfao.org In cattle, unchanged Zilpaterol is the main residue found in tissues, with deisopropyl-zilpaterol being the only other significant metabolite present. fao.org In rat feces, hydroxy-zilpaterol is the major metabolite. fao.org
Table 1: Major Zilpaterol Metabolites and Their Occurrence
| Metabolite Name | Metabolic Process | Species/Matrix Where Detected | Relative Abundance |
|---|---|---|---|
| Zilpaterol (Unchanged) | N/A (Parent Compound) | Cattle (Urine, Tissues), Swine (Urine), Rats (Urine) fao.orgfao.org | Major residue in cattle tissues and urine of all species fao.orgfao.org |
| Deisopropyl-zilpaterol | N-deisopropylation | Cattle (Tissues, Urine), Swine, Rats fao.orgfao.org | Only significant metabolite in cattle tissues fao.org |
| Hydroxy-zilpaterol | Hydroxylation | Cattle, Swine, Rats (especially feces) fao.orgfao.org | Major metabolite in rat feces fao.org |
| N-acetylated deisopropyl-zilpaterol | N-acetylation | Cattle (Urine only) fao.org | Minor fao.org |
| Glucuronate conjugate of hydroxy-zilpaterol | Glucuronidation | Rats fda.gov | Minor fda.gov |
Comparative metabolism studies have revealed that the metabolic profile of Zilpaterol is qualitatively and quantitatively similar across rats, swine, and cattle following oral administration. fao.orgfao.org In all three species, the primary metabolites observed are deisopropyl-zilpaterol and hydroxy-zilpaterol, alongside the parent compound. fao.org This similarity across species, including laboratory animals and target livestock, is important for toxicological risk assessment.
The main difference lies in the primary route of excretion. While elimination is predominantly through urine in all three species, the proportions vary. fao.org Quantitative analytical methods employing this compound as an internal standard are essential for generating the precise data needed for these cross-species comparisons.
Table 2: Comparative Excretion of Zilpaterol Metabolites in Animal Models
| Species | Primary Excretion Route | Percentage of Dose in Urine | Percentage of Dose in Feces | Primary Compound in Urine | Primary Metabolite in Feces |
|---|---|---|---|---|---|
| Cattle | Urine fao.orgfao.org | ~80% fao.orgfao.org | ~20% fao.org | Unchanged Zilpaterol fao.org | Data not specified |
| Swine | Urine fao.orgfao.org | ~85% fao.orgfao.org | ~15% fao.org | Unchanged Zilpaterol fao.org | Data not specified |
| Rats | Urine and Feces fao.org | ~50% fao.orgfao.org | ~42-44% fao.org | Unchanged Zilpaterol fao.org | Hydroxy-zilpaterol fao.orgfao.org |
Identification and Quantification of Metabolites using Labeled Tracers
Pharmacokinetic Investigations in Animal Models
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.com Investigations into the pharmacokinetics of Zilpaterol in animal models provide essential data for determining withdrawal periods and ensuring food safety. Accurate measurement of drug concentrations in plasma and tissues over time is the cornerstone of these studies, a task for which analytical methods using this compound are ideally suited.
Absorption: Following oral administration, Zilpaterol is readily absorbed. fao.orgugent.be In cattle, radiolabeled studies show that a steady state, where the rate of administration equals the rate of elimination, is achieved by 12 days of treatment. fao.org
Distribution: Once absorbed, Zilpaterol distributes to various tissues. Studies in rats and cattle consistently show that the highest concentrations of residues are found in the organs of elimination, namely the liver and kidneys. fao.orgfao.org Significantly lower concentrations are found in muscle, and residues in fat are typically undetectable after 12 hours post-administration. fao.orgfao.org In cattle, residues were detected in the liver and kidney for up to 96 hours after the final dose, while they were not found in muscle after 48 hours. fao.org
Excretion: As detailed in section 4.1.3, Zilpaterol and its metabolites are rapidly eliminated, primarily via the urine in cattle and swine (80-85%) and more evenly between urine and feces in rats. fao.org The parent compound, unchanged Zilpaterol, is the main substance excreted in the urine across these species. fao.orgfao.org
Table 3: Total Residue Depletion in Tissues of Cattle (µg/kg Zilpaterol HCl equivalents)
| Withdrawal Time | Liver | Kidney | Muscle | Fat |
|---|---|---|---|---|
| 12 hours | 105.1 | 114.3 | 14.8 | ND |
| 24 hours | 47.8 | 41.8 | 7.1 | ND |
| 48 hours | 21.8 | 15.7 | 2.8 | ND |
| 96 hours | 10.1 | 5.8 | ND | ND |
Data adapted from radiolabeled studies in cattle. fao.org ND = Not Detected.
Elimination kinetics describe the rate at which a drug is removed from the body. The elimination half-life (t½) is a key parameter, representing the time required for the drug concentration in the plasma to decrease by half. msdvetmanual.com This parameter is crucial for establishing appropriate withdrawal times before slaughter.
In rats, the depletion of radioactivity from plasma after a single oral dose was found to be biphasic. fao.org The initial, faster phase of elimination had a half-life of approximately 11.9 to 13.2 hours. fao.orgwikipedia.org A study in sheep fed Zilpaterol for 10 days reported an average elimination half-life from urine of 15.3 hours during the first 3 days of withdrawal. nih.gov Determining these parameters relies on the precise measurement of Zilpaterol concentrations in plasma or urine over time, a process made accurate by quantitative methods using this compound.
Table 4: Pharmacokinetic Parameters of Zilpaterol in Animal Models
| Parameter | Species | Value | Matrix/Note |
|---|---|---|---|
| Elimination Half-Life (t½) | Rat | 11.9 - 13.2 hours fao.orgwikipedia.org | Plasma (Initial phase) |
| Elimination Half-Life (t½) | Sheep | 15.3 ± 1.8 hours nih.gov | Urine (First 3 days of withdrawal) |
| Time to Max Plasma Concentration (Tmax) | Rat (Male) | 12 hours fao.org | Plasma |
| Time to Max Plasma Concentration (Tmax) | Rat (Female) | 10 hours fao.org | Plasma |
| Max Plasma Concentration (Cmax) | Rat (Male) | 16.8 ng/mL equivalents fao.org | Plasma |
| Max Plasma Concentration (Cmax) | Rat (Female) | 22.4 ng/mL equivalents fao.org | Plasma |
Role of this compound in Differentiating Endogenous and Exogenous Sources
The use of this compound is fundamental in unequivocally distinguishing between administered (exogenous) and naturally present (endogenous) compounds within an animal's system. The carbon-13 (¹³C) isotopes incorporated into the Zilpaterol molecule serve as a stable, non-radioactive label. When this compound is administered to an animal, any detected Zilpaterol or its metabolites bearing the ¹³C signature can be definitively identified as originating from the administered dose.
This method is crucial for eliminating ambiguity in residue analysis, where the presence of structurally similar endogenous molecules could otherwise confound results. The distinct mass shift created by the ¹³C isotopes allows for precise detection and quantification using mass spectrometry. This ensures that regulatory monitoring and pharmacokinetic studies can accurately measure the residues resulting from the use of Zilpaterol, preventing misidentification with any endogenous substances. tdl.orgspettrometriadimassa.it The metabolic profile of a substance can be seen as an analytical signature, and the use of isotopically labeled compounds helps to distinguish the impact of exogenous factors. spettrometriadimassa.it
Stable Isotope Tracing for Dynamic Metabolic Responses
Stable isotope tracing with compounds like this compound is a powerful tool for investigating dynamic metabolic changes in vivo. nih.gov This technique allows researchers to track the journey of carbon atoms from the labeled compound as they are processed and incorporated into various metabolic pathways. nih.gov By analyzing the isotopic enrichment patterns in different metabolites and tissues over time, scientists can gain detailed insights into specific metabolic pathways and their flux rates. biorxiv.org Advances in mass spectrometry and data analysis have enabled rapid and precise determination of these isotope labeling patterns, although interpretation requires a deep understanding of the biological systems involved. biorxiv.org This approach provides a highly detailed view of systemic and organ-specific metabolism that is more physiologically relevant than in vitro studies. nih.gov
In Vivo Isotope Incorporation and Turnover Rates in Animal Tissues
Following administration, this compound and its ¹³C-labeled metabolites are distributed and incorporated into various tissues at different rates, a process known as isotopic incorporation. The rate of this incorporation and the subsequent turnover provide critical information about the metabolic activity and protein synthesis rates within those tissues. plos.org
Research using ¹³C tracers has shown significant differences in isotopic incorporation and residence times among various tissues. nih.gov Splanchnic tissues, such as the liver and intestine, which are highly metabolically active, exhibit faster rates of isotopic incorporation and shorter retention times. In contrast, structural tissues like muscle and bone collagen have slower turnover rates. plos.orgnih.gov The rate of isotopic incorporation is influenced by two main processes: the creation of new biomass through growth and the replacement of existing tissue components (catabolic turnover). plos.org
Studies have demonstrated that different tissues are better described by different kinetic models. For instance, data from plasma, intestine, liver, and certain muscles often fit well with two-compartment models, which account for different pools of the compound with varying turnover rates. nih.gov Conversely, tissues like bone and red blood cells may be adequately described by simpler one-compartment models. nih.gov
Table 1: Comparative Isotope Incorporation and Model Fit in Animal Tissues This interactive table summarizes typical findings in stable isotope tracing studies regarding turnover rates and the compartmental models that best describe the isotopic incorporation in various tissues.
| Tissue Type | Typical Isotope Turnover Rate | Predominant Compartmental Model |
| Liver | Fast | Two-Compartment |
| Intestine | Fast | Two-Compartment |
| Plasma | Fast | Two-Compartment |
| Pectoralis Muscle | Intermediate to Slow | Two-Compartment |
| Bone Collagen | Very Slow | One-Compartment |
| Red Blood Cells | Slow | One-Compartment |
This data is generalized from typical ¹³C tracing studies and illustrates the principles of differential tissue turnover. plos.orgnih.gov
Compartmental Modeling of Zilpaterol and Metabolite Flux in Animal Organisms
Compartmental modeling is a mathematical approach used to simplify the complex processes of absorption, distribution, metabolism, and excretion (ADME) of a compound like Zilpaterol within an organism. nih.gov The organism is represented as a system of interconnected compartments, such as blood plasma, liver, and muscle tissue. oaepublish.com By infusing this compound and measuring its concentration and that of its labeled metabolites in different compartments over time, researchers can calculate the rate of movement, or flux, between these compartments. nih.gov
Flux balance analysis (FBA) is a specific modeling technique that predicts the flow of metabolites through a network under a steady-state assumption, meaning the concentration of internal metabolites is constant over time. kbase.us These models can be used to predict the growth rate or the production rate of specific metabolites. kbase.us For dynamic processes, multi-compartment models are often necessary. nih.gov For example, a two-compartment model might be used for a tissue where this compound enters a central pool and is then either eliminated or transferred to a second, more peripheral pool with a slower turnover rate. nih.gov
These models are essential for:
Quantifying Bioavailability: Determining the fraction of the administered dose that reaches systemic circulation.
Estimating Tissue Exposure: Calculating the concentration and duration of exposure of target tissues to Zilpaterol and its metabolites.
Predicting Residue Depletion: Modeling how quickly the compound is cleared from various tissues, which is crucial for food safety assessments.
By integrating data from this compound tracing into these quantitative models, scientists can build a comprehensive and dynamic picture of its pharmacokinetic profile in different animal species. nih.gov
Residue Science and Surveillance Applications of Zilpaterol 13c3
Research on Residue Depletion and Distribution in Food-Producing Animals
Zilpaterol-13C3 is instrumental in conducting residue depletion studies, which are necessary to understand how Zilpaterol (B38607) and its metabolites are distributed, metabolized, and eliminated from an animal's body over time. These studies are fundamental for establishing appropriate withdrawal periods before treated animals can enter the food supply.
The use of this compound as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the accurate measurement of Zilpaterol concentrations in various edible tissues. nih.govfda.gov Research has shown that Zilpaterol residues are highest in the liver and kidneys, followed by muscle tissue, and are virtually absent in fat. fao.orgfao.orgfao.org
Radiolabeled studies, often complemented by confirmatory analysis using stable isotope-labeled standards like this compound, have demonstrated that after administration ceases, residue levels decrease over time. For instance, in cattle, while residues were detectable in the liver and kidney for up to 96 hours post-treatment, they were not found in fat after 12 hours and in muscle after 48 hours. fao.orgfao.org Studies in sheep have shown a rapid decrease in Zilpaterol levels in liver, kidney, and muscle during the withdrawal period. nih.gov The ability to precisely quantify these low-level residues is crucial for regulatory bodies to set maximum residue limits (MRLs). europa.eufao.orgwho.int
Below is a table summarizing findings from a residue depletion study in sheep.
Zilpaterol Residue Depletion in Sheep Tissues (ng/g)
| Withdrawal Period | Liver | Kidney | Muscle |
| 0 Days | 29.3 | 29.6 | 13.3 |
| 2 Days | 1.5 | 1.10 | 0.86 |
| 5 Days | 0.13 | 0.09 | 0.12 |
| 9 Days | 0.10 | < LOD* | 0.08 |
*LOD: Limit of Detection Data sourced from a study on dietary Zilpaterol administration in sheep. nih.gov
This compound is also vital for studying how Zilpaterol is excreted from the animal body, primarily through urine and feces. By using this compound as an internal standard, researchers can accurately track the elimination of the parent compound and its metabolites. fao.org
Studies in cattle have shown that a significant portion of administered Zilpaterol is excreted within the first 24 hours. fao.org Over an eight-day period, approximately 91% of the administered dose was eliminated, with about 49% in urine and 42% in feces. fao.org In steers, around 88% of the excreted substance was found in urine, while in heifers, it was about 84%. fao.org This detailed excretion profiling, made more precise with stable isotope-labeled standards, helps in understanding the pharmacokinetics of the drug and informs the design of effective residue monitoring programs. wikipedia.org
The following table presents data on the excretion of radiolabeled Zilpaterol in cattle.
Cumulative Excretion of Radiolabeled Zilpaterol in Cattle (% of Administered Dose over 8 Days)
| Excretion Route | Steer | Heifer |
| Urine | 88.2% | 84.3% |
| Feces | 8.7% | 8.6% |
| Total | 96.9% | 92.9% |
Data adapted from a study involving a single administration of [14C]Zilpaterol. fao.org
Tissue-Specific Residue Analysis
Inter-Laboratory Comparison Studies and Proficiency Testing
To ensure the reliability and consistency of residue analysis across different laboratories, inter-laboratory comparison studies and proficiency testing (PT) programs are essential. This compound plays a key role in these quality assurance schemes.
The use of a common, well-characterized internal standard like this compound is fundamental for harmonizing analytical methods. hpc-standards.com When different laboratories use the same stable isotope-labeled standard in their analytical protocols (e.g., LC-MS/MS), it minimizes variations that can arise from differences in instrumentation, sample preparation, and analytical conditions. nih.govnih.gov This harmonization is crucial for generating comparable and reliable data, which is a cornerstone of effective national and international residue control programs. iaea.org The goal is to ensure that a sample analyzed in different laboratories will produce consistent results, a critical factor in international trade and food safety enforcement. researchgate.net
Proficiency testing involves a central organizer sending identical samples (which may be fortified with a known concentration of Zilpaterol) to multiple laboratories for analysis. lgcstandards.comvliz.bedrrr.deaihapat.orgaoac.orgashi-hla.org By requiring participating laboratories to use this compound as an internal standard, the PT provider can more accurately assess the performance of each laboratory. The stable isotope standard helps to correct for any loss of the target analyte during sample processing and for variations in the mass spectrometer's response. This ensures that the data from different laboratories are directly comparable, allowing for a fair and accurate evaluation of their analytical capabilities. hpc-standards.comresearchgate.net
Harmonization of Analytical Methods
Regulatory Science and Compliance Monitoring
This compound is an indispensable tool for regulatory agencies responsible for monitoring compliance with regulations governing the use of Zilpaterol. These agencies rely on robust and validated analytical methods to detect and quantify Zilpaterol residues in meat products. The use of this compound as an internal standard provides the necessary accuracy and precision for these methods to be considered "confirmatory," meaning they can provide legally defensible results.
Regulatory bodies in various countries have established MRLs for Zilpaterol in different cattle tissues. europa.eufao.orgtdl.org To enforce these MRLs, surveillance programs are in place where tissue samples are collected from slaughterhouses and analyzed. tdl.org The analytical methods used in these programs must be highly sensitive and specific, capable of detecting residues at or below the established MRLs. The incorporation of this compound into these methods is a key element that ensures their fitness for purpose in regulatory compliance monitoring. hpc-standards.com This ultimately helps to ensure that meat products reaching the consumer are safe and comply with national and international food safety standards. iaea.org
Support for Establishing Maximum Residue Limits (MRLs) in Animal-Derived Products
Maximum Residue Limits (MRLs) are the highest concentrations of a veterinary drug residue that are legally permitted or recognized as acceptable in or on a food. europa.euanses.fr The establishment of MRLs is a scientifically rigorous process that relies on comprehensive data, including residue depletion studies. nih.gov this compound plays a supportive, albeit indirect, role in this process by enabling the accurate quantification of zilpaterol residues in tissues and other animal-derived products. nih.gov
Accurate residue data, generated using methods validated with this compound, are submitted to regulatory bodies like the Codex Alimentarius Commission, the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA) for the evaluation and setting of MRLs. europa.eufao.orgfao.orgfederalregister.gov These agencies assess the data to ensure that the proposed MRLs are not harmful to consumers. fao.orgeuropa.eu
The debate and eventual adoption of MRLs for zilpaterol by the Codex Alimentarius Commission highlight the importance of robust scientific data. fao.orgfao.org The ability to precisely measure residue levels in various tissues, such as liver, kidney, and muscle, is crucial for these deliberations. nih.goveuropa.eu
The following table presents the MRLs for zilpaterol established by the U.S. FDA:
| Tissue | Tolerance (ppb) |
| Liver (target tissue) | 12 |
| Muscle | Not specified |
| Kidney | Not specified |
| Fat | Not specified |
| Data sourced from the U.S. Food and Drug Administration federalregister.gov |
Addressing Challenges in Food Safety and Veterinary Drug Control
The use of this compound is pivotal in addressing several challenges in food safety and the control of veterinary drugs. nacchemical.comnih.gov The primary challenge is the potential for illegal or off-label use of zilpaterol, which can lead to residues in food products exceeding the established MRLs. mdpi.com
Highly sensitive and specific analytical methods, which are dependent on stable isotope standards like this compound, are essential for surveillance programs that monitor for such residues. nih.goviaea.org These programs are designed to protect consumers and ensure fair trade practices. iaea.org
Another challenge is the inadvertent contamination of animal feed. this compound can be used in methods to detect even trace amounts of zilpaterol in feed, helping to identify the source of contamination and prevent its spread.
The development of multi-residue methods is another area where this compound and other stable isotope standards are valuable. vliz.be These methods allow for the simultaneous screening of a wide range of veterinary drugs, including various β-agonists, making surveillance programs more efficient and cost-effective. vliz.be
Environmental Residue Studies in Animal Farming Contexts
The use of veterinary drugs in animal agriculture can lead to the introduction of these compounds and their metabolites into the environment through the excretion of waste. frontiersin.orgnih.gov Understanding the environmental fate of these residues is crucial for assessing their potential impact on ecosystems.
Fate and Transport of Zilpaterol and its Metabolites
Stable isotope labeling, using compounds like this compound, is a powerful tool for studying the fate and transport of zilpaterol in the environment. biorxiv.org By tracing the labeled compound, researchers can investigate its degradation, transformation, and movement through different environmental compartments, such as soil and water. mdpi.com
When animals excrete zilpaterol and its metabolites, these compounds can enter the environment through the application of manure as fertilizer. frontiersin.org Isotope labeling studies can help determine how quickly zilpaterol breaks down in soil, whether it is taken up by plants, and the extent to which it might leach into groundwater or run off into surface waters. This information is vital for developing best management practices to mitigate potential environmental contamination. frontiersin.org
Detection in Environmental Samples
The detection and quantification of zilpaterol residues in environmental samples, such as soil, water, and manure, present analytical challenges due to the complexity of these matrices and the typically low concentrations of the target analyte. iaea.org
This compound is used as an internal standard in analytical methods, such as LC-MS/MS, to accurately measure zilpaterol concentrations in these environmental samples. nacchemical.comiaea.org The use of a stable isotope-labeled standard helps to overcome matrix effects and ensures the reliability of the data. researchgate.net This allows for a more accurate assessment of the extent of environmental contamination and the effectiveness of any remediation efforts.
Future Directions in Zilpaterol 13c3 Research
Advancements in Analytical Technologies for Labeled Compounds
The accurate detection and quantification of veterinary drug residues are paramount for ensuring food safety. The future of this field lies in the development of analytical technologies that are not only highly sensitive and high-throughput but also more automated. mdpi.com The use of isotopically labeled compounds such as Zilpaterol-13C3 is integral to enhancing the precision of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comscbt.com
Future trends point towards the increased use of sophisticated and often expensive instrumentation, which will likely be concentrated in well-resourced laboratories with a high sample throughput. nih.gov Innovations in sample preparation, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are also becoming crucial for the rapid processing of samples. mdpi.comscispace.com Furthermore, the integration of flow chemistry is set to improve the synthesis of labeled compounds, offering higher yields and purity. adesisinc.com The development of new analytical methods, including the combination of bioassays with liquid chromatography-tandem mass spectrometry (LC-MS/MS), promises more environmentally friendly and efficient screening and quantification of residues. scilit.com
Key Advancements in Analytical Technologies:
| Technology/Method | Description | Impact on Labeled Compound Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Instruments like Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FTICR), and Orbitrap offer superior mass accuracy and resolution. researchgate.net | Enables more confident identification and differentiation of labeled compounds like this compound from their unlabeled counterparts and matrix interferences. |
| Flow Chemistry | Continuous manufacturing process for chemical synthesis. adesisinc.com | Enhances the safety, scalability, and efficiency of producing stable isotope-labeled standards, ensuring a reliable supply for analytical laboratories. adesisinc.com |
| Advanced Sample Preparation | Techniques like QuEChERS and dispersive liquid-liquid microextraction aim to simplify and speed up the extraction of analytes from complex matrices. scispace.com | Improves the efficiency and reduces the environmental impact of preparing samples for the analysis of labeled compounds. scispace.com |
| Automated Synthesis Platforms | Robotic systems for the automated synthesis of chemical compounds. adesisinc.com | Increases the speed and reproducibility of synthesizing novel labeled reagents and standards. adesisinc.com |
Multi-omics Approaches Integrating Isotopic Tracing
The era of "omics" (genomics, transcriptomics, proteomics, and metabolomics) has revolutionized our understanding of complex biological systems. frontiersin.org The integration of stable isotope tracing, a technique known as Stable Isotope Probing (SIP), with multi-omics approaches offers a powerful tool to unravel the intricate details of metabolic pathways and cellular functions. researchgate.net By using labeled compounds like this compound, researchers can trace the metabolic fate of the drug within an organism, providing dynamic insights that complement the static snapshot offered by traditional metabolomics. bitesizebio.comnih.gov
This integrated approach, often referred to as SIP-omics, can provide unprecedented access to the functioning of ecosystems and the interactions within them. researchgate.net For instance, stable isotope labeling with amino acids in cell culture (SILAC), a metabolic labeling technique, allows for the quantitative analysis of proteomes and has been expanded to include temporal analysis through pulsed applications (pSILAC). nih.gov These methods are invaluable for studying protein dynamics and signaling pathways, and their application in conjunction with this compound could elucidate the drug's precise mechanism of action at the molecular level. frontiersin.orgnih.gov
Applications of Multi-Omics with Isotopic Tracing:
| Omics Field | Integration with Isotopic Tracing (e.g., this compound) | Potential Research Insights |
| Metabolomics | Tracing the incorporation of 13C atoms from this compound into downstream metabolites. creative-proteomics.comnih.gov | Elucidation of zilpaterol's metabolic pathways, identification of novel metabolites, and understanding its impact on endogenous metabolic networks. |
| Proteomics | Using techniques like SILAC to quantify changes in protein expression and post-translational modifications in response to zilpaterol (B38607) exposure. nih.govnih.gov | Identifying protein targets of zilpaterol and understanding the signaling cascades it activates to promote muscle growth. |
| Transcriptomics | Analyzing changes in gene expression (mRNA levels) in tissues following administration of the labeled compound. researchgate.net | Revealing the genetic regulatory networks that are influenced by zilpaterol. |
Enhanced Predictive Modeling for Animal Metabolism and Residue Dynamics
Predictive modeling, particularly physiologically based pharmacokinetic (PBPK) and population pharmacokinetic (PopPK) models, is becoming an indispensable tool in veterinary pharmacology. nih.govfarad.org These mathematical models describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in an animal's body. msdvetmanual.com By incorporating data from studies using this compound, these models can be significantly refined to provide more accurate predictions of drug metabolism and residue depletion in various tissues. nih.govnih.gov
The development of user-friendly interfaces for these complex models, such as web-based PBPK frameworks, will make them more accessible to non-modelers and facilitate their broader application in estimating withdrawal intervals for extralabel drug use. farad.org Furthermore, the use of quantitative structure-activity relationship (QSAR) analysis, which correlates the chemical structure of a compound with its biological activity, can aid in predicting the pharmacokinetic properties of new drug candidates, thereby reducing the reliance on animal testing. acs.org
Types of Predictive Models in Veterinary Drug Research:
| Model Type | Description | Application with this compound Data |
| Physiologically Based Pharmacokinetic (PBPK) Models | Mechanistic models that simulate ADME processes based on physiological parameters like tissue volume and blood flow. farad.orgnih.gov | Data from this compound studies can be used to validate and refine PBPK models for zilpaterol, improving predictions of tissue residues and withdrawal times. nih.gov |
| Population Pharmacokinetic (PopPK) Models | Statistical models that analyze data from a population to quantify variability in pharmacokinetic parameters. researchgate.net | Integrating data from diverse studies, including those with this compound, to develop robust population models for zilpaterol in different animal species and breeds. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Models | Models that link the pharmacokinetic profile of a drug to its pharmacological effect. nih.govnih.goveuropa.eu | Elucidating the relationship between zilpaterol concentration (measured using this compound as a standard) and its effects on muscle growth and other physiological parameters. |
International Collaboration in Residue Control and Regulatory Science
Ensuring the safety of the global food supply necessitates strong international collaboration in the control of veterinary drug residues. nih.gov Organizations like the Codex Alimentarius Commission, a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), work to establish international standards, including Maximum Residue Limits (MRLs), for veterinary drugs in food products. fao.orgfao.org The availability of certified analytical standards like this compound is fundamental for laboratories worldwide to comply with these MRLs. usda.govcanada.ca
Initiatives such as the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) aim to harmonize technical requirements for drug approval among regions like the European Union, Japan, and the United States, with other countries also adopting these guidelines. canada.cafda.gov Collaborative efforts also extend to capacity building in developing countries, providing training and technology transfer to enhance their drug residue monitoring programs. fao.org Such international cooperation, underpinned by sound regulatory science and the availability of high-quality reference materials, is crucial for promoting fair trade practices and protecting consumer health globally. fao.orgresearchgate.net
Key International Bodies and Initiatives:
| Organization/Initiative | Role in Veterinary Drug Residue Control |
| Codex Alimentarius Commission | Sets international food standards, guidelines, and codes of practice, including MRLs for veterinary drugs. fao.org |
| International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) | Aims to harmonize technical requirements for the registration of veterinary medicinal products in the EU, Japan, and the USA. fda.gov |
| Joint FAO/IAEA Division of Nuclear Techniques in Food and Agriculture | Assists developing countries in building capacity for veterinary drug residue monitoring through training and technology transfer. fao.org |
| National and Regional Regulatory Agencies (e.g., FDA, Health Canada, EMA) | Establish and enforce MRLs within their jurisdictions, often collaborating on simultaneous drug reviews. canada.cacanada.ca |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Zilpaterol-13C3, and how can reproducibility be ensured?
- Methodological Answer : Synthesize this compound using established isotopic labeling techniques (e.g., ¹³C incorporation via precursor substitution). Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic placement and liquid chromatography-mass spectrometry (LC-MS) to verify purity. For reproducibility, document all reaction conditions (temperature, solvent ratios, catalyst concentrations) and instrument parameters (e.g., NMR pulse sequences, LC gradient profiles) in the experimental section, adhering to guidelines for clarity and detail . Cross-validate results with independent replicates and include raw spectral data in supplementary materials .
Q. Which analytical techniques are most suitable for validating the isotopic purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) are critical for quantifying ¹³C enrichment. Validate methods by comparing observed isotopic patterns to theoretical distributions using software tools (e.g., XCalibur or OpenMS). Report precision metrics (e.g., %RSD for replicate measurements) and calibration curves using certified reference materials . Ensure instrument calibration is traceable to international standards (e.g., NIST) .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic purity data obtained from different analytical platforms (e.g., LC-MS vs. IRMS)?
- Methodological Answer : Perform a systematic comparison of methodologies by analyzing the same batch of this compound across platforms. Identify potential sources of variability, such as ionization efficiency in LC-MS or combustion artifacts in IRMS. Use statistical tools (e.g., ANOVA or Bland-Altman plots) to assess inter-method agreement. Cross-reference findings with peer-reviewed studies on isotopic validation to isolate technical vs. biological variability . If discrepancies persist, conduct spike-and-recovery experiments to evaluate matrix effects .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo while controlling for isotopic dilution?
- Methodological Answer : Employ a crossover study design with unlabeled Zilpaterol as a control. Use stable isotope-labeled internal standards (SIL-IS) during sample preparation to correct for extraction efficiency and ion suppression in LC-MS/MS. Monitor isotopic dilution by calculating the ¹³C/¹²C ratio in biological matrices (e.g., plasma, urine) over time. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to derive parameters like AUC and half-life, ensuring assumptions about isotopic stability are explicitly stated .
Q. How should researchers integrate this compound into tracer studies to investigate metabolic pathways without introducing isotopic interference?
- Methodological Answer : Design dose-ranging studies to establish the minimum tracer quantity required for detectable signal-to-noise ratios in target metabolites. Use kinetic isotope effect (KIE) assessments to rule out enzymatic bias toward ¹³C-labeled substrates. Pair this compound with complementary tracers (e.g., ²H or ¹⁵N labels) in multi-isotope probing experiments. Validate pathway assignments using tandem MS fragmentation patterns and reference databases (e.g., HMDB) .
Methodological Guidance for Data Reporting
Q. What are the best practices for presenting isotopic data in publications involving this compound?
- Methodological Answer : Tabulate isotopic enrichment values, detection limits, and recovery rates in the main text. For complex datasets (e.g., time-course tracer studies), use line graphs with error bars representing standard deviations. Provide raw chromatograms, mass spectra, and statistical scripts in supplementary materials. Adhere to IUPAC nomenclature for isotopic labeling and cite all software tools (e.g., MZmine for peak alignment) .
Q. How can researchers ensure their this compound studies meet ethical and reproducibility standards?
- Methodological Answer : Pre-register study protocols on platforms like Open Science Framework to clarify hypotheses and methods upfront. Share synthetic procedures and analytical datasets in public repositories (e.g., Zenodo or ChemRxiv). Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions, and address potential conflicts of interest in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
